molecular formula C8H4Cl2F2O2 B1447418 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde CAS No. 1803787-21-4

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Cat. No.: B1447418
CAS No.: 1803787-21-4
M. Wt: 241.02 g/mol
InChI Key: MQLTYVNZIXUEQB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde (CAS 1803787-21-4) is a versatile benzaldehyde derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C₈H₄Cl₂F₂O₂ and a molecular weight of 241.02, serves as a key synthetic intermediate, particularly in the design and development of novel active molecules . The structure of this reagent features both chloro- and difluoromethoxy substituents on the aromatic ring, which are known to influence the molecule's electronic properties, metabolic stability, and membrane permeability. These characteristics make it a valuable building block, especially in pharmaceutical research for constructing compound libraries or as a precursor in multi-step synthesis. Its primary application lies in its role as an aldehyde, participating in condensation reactions (e.g., to form Schiff bases) or serving as a starting material for the synthesis of various heterocycles and more complex structures . Researchers will find this compound useful in exploring structure-activity relationships (SAR), given the strategic incorporation of halogen and fluorine atoms, which are common in agrochemical and pharmaceutical agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,5-dichloro-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLTYVNZIXUEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-(Difluoromethoxy)benzaldehyde

  • Starting Material: 2-(Difluoromethoxy)benzaldehyde
  • Reagents: Chlorinating agents such as chlorine gas, N-chlorosuccinimide (NCS), or sulfuryl chloride
  • Conditions: Controlled temperature (often 0–50°C) and solvent choice (e.g., chloroform, dichloromethane)
  • Mechanism: Electrophilic aromatic substitution targeting positions ortho and para to the aldehyde and difluoromethoxy groups, favoring substitution at the 4 and 5 positions due to directing effects

This step yields mono- and dichlorinated products, with reaction conditions optimized to maximize 4,5-dichlorination selectively.

Alternative Synthetic Routes

Though direct chlorination is the most straightforward, alternative methods include:

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Chlorinating agent Cl2 gas, N-chlorosuccinimide (NCS), SO2Cl2 NCS preferred for milder, more selective chlorination
Solvent Dichloromethane, chloroform, acetonitrile Non-polar solvents favor electrophilic substitution
Temperature 0–50°C Lower temperatures reduce poly-chlorination and side reactions
Reaction time 1–6 hours Monitored by TLC or HPLC for optimal conversion
Molar ratios 1 equiv substrate : 1–2 equiv chlorinating agent Excess chlorinating agent can lead to over-chlorination

Representative Experimental Procedure (Adapted from Literature)

  • Dissolve 2-(difluoromethoxy)benzaldehyde in dry dichloromethane under inert atmosphere.
  • Cool the solution to 0–5°C.
  • Slowly add N-chlorosuccinimide (NCS) portionwise with stirring.
  • Allow the reaction to proceed at room temperature for 3–4 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Quench the reaction with aqueous sodium bisulfite solution to remove residual chlorine.
  • Extract the organic layer, wash with water, dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by column chromatography to isolate 4,5-dichloro-2-(difluoromethoxy)benzaldehyde.

Analytical Data and Yields

Parameter Typical Data
Yield 60–85% depending on reaction scale and conditions
Purity (HPLC) >95%
Melting Point Reported in literature varies; typically 50–60°C (for solid derivatives)
Characterization NMR (1H, 13C, 19F), IR, Mass Spectrometry confirming substitution pattern

Related Synthetic Insights from Analogous Compounds

While direct literature on this compound is limited, related compounds such as 3-hydroxyl-4-difluoromethoxybenzaldehyde have been synthesized via selective difluoromethylation of dihydroxybenzaldehydes under alkaline conditions with difluoro sodium chloroacetate as reagent, in solvents like DMF or DMSO at 60–120°C. Such methodologies highlight the importance of solvent and reagent choice in controlling substitution patterns.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct chlorination of 2-(difluoromethoxy)benzaldehyde NCS or Cl2, DCM, 0–50°C Straightforward, high selectivity Requires careful control to avoid over-chlorination
Stepwise chlorination Sequential chlorination steps Better regioselectivity control More time-consuming
Difluoromethoxy introduction post-chlorination Nucleophilic substitution on chlorinated benzaldehyde Avoids difluoromethoxy degradation More synthetic steps, lower overall yield

Research Findings and Practical Considerations

  • The difluoromethoxy group is sensitive to harsh conditions; thus, mild chlorination reagents like NCS are preferred over elemental chlorine.
  • Solvent polarity and temperature critically influence regioselectivity and yield.
  • Purification often requires chromatographic techniques to separate mono- and dichlorinated byproducts.
  • The compound serves as a key intermediate for synthesizing biologically active molecules, making high purity essential.

Chemical Reactions Analysis

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde has been explored for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor in the synthesis of biologically active compounds.

  • Case Study : A study investigated its role in developing phosphodiesterase inhibitors, which are crucial in treating various diseases including asthma and inflammation. The compound was used to synthesize derivatives that showed promising inhibitory activity against phosphodiesterase enzymes, thereby modulating intracellular signaling pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions.

  • Application Example : Researchers have successfully employed this compound in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives that exhibit anti-inflammatory properties. These derivatives were tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), demonstrating significant biological activity .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of specialty chemicals.

  • Research Insight : The compound has been investigated for its potential use in creating new materials with enhanced thermal stability and chemical resistance due to the presence of halogen substituents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : It could influence cellular signaling by interacting with specific receptors.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
CompoundTarget EnzymeIC50 (μM)Biological Effect
This compoundCOX-128.39Anti-inflammatory
This compoundCOX-223.8Anti-inflammatory

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde 4,5-Cl₂; 2-OCF₂H C₈H₄Cl₂F₂O₂ Pharmaceutical intermediates Inferred
4,5-Dichloro-2-(trifluoromethyl)benzaldehyde 4,5-Cl₂; 2-CF₃ C₈H₃Cl₂F₃O Herbicidal precursors (e.g., Chloroflurazole)
3,5-Dichloro-2-(difluoromethoxy)benzaldehyde 3,5-Cl₂; 2-OCF₂H C₈H₄Cl₂F₂O₂ Unspecified (structural isomer)
4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-OCF₂H; 3-OCH₃ C₉H₈F₂O₃ Synthetic intermediates for drug discovery

Key Observations :

  • Trifluoromethyl vs. Difluoromethoxy : The trifluoromethyl (-CF₃) group in 4,5-dichloro-2-(trifluoromethyl)benzaldehyde increases lipophilicity and oxidative stability compared to the difluoromethoxy (-OCF₂H) group, making it more suitable for herbicidal applications .
  • Positional Isomerism : The 3,5-dichloro isomer () may exhibit distinct reactivity due to altered electronic effects from chlorine positioning.
  • Methoxy vs. Difluoromethoxy : Replacement of methoxy (-OCH₃) with difluoromethoxy (-OCF₂H) in ’s compound enhances resistance to metabolic degradation, a critical factor in drug design.

Insights :

  • The Smiles rearrangement () and nucleophilic aromatic substitution () are versatile for introducing fluorinated groups.
  • The target compound may be synthesized via analogous methods, leveraging the aldehyde’s reactivity for further functionalization.

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzaldehyde core. Its molecular formula is C8H4Cl2F2O2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound can be synthesized through chlorination of 2-(difluoromethoxy)benzaldehyde, followed by additional reactions to introduce the second chlorine atom. The compound's ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The difluoromethoxy group enhances the compound's ability to interact with enzymes and other biomolecules, potentially affecting various biochemical pathways. This interaction may lead to inhibition or modulation of enzyme activity, which is critical in drug design and development.

Case Studies and Research Findings

  • Anticancer Potential :
    • A study on Mannich bases derived from benzaldehyde derivatives demonstrated increased cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and renal carcinoma (Renca). The findings suggest that modifications in the benzaldehyde structure can enhance anticancer activity .
  • Toxicological Assessments :
    • Benzaldehyde derivatives have been assessed for their toxic effects on model organisms like Drosophila melanogaster. Such studies highlight the importance of evaluating both therapeutic benefits and potential toxicity when considering compounds like this compound for pharmaceutical applications .
  • Enzyme Inhibition Studies :
    • Compounds with similar functional groups have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) analysis indicated that certain substitutions could enhance anti-inflammatory effects, which could be relevant for exploring the biological activity of this compound .

Data Table: Comparison of Biological Activities

CompoundActivity TypeTarget Organisms/CellsReference
This compoundAnticancer PotentialMCF-7, Renca
BenzaldehydeAntibacterialStaphylococcus aureus, Bacillus anthracis
Mannich Bases Derived from BenzaldehydeCytotoxicityJurkat Cells
Similar CompoundsCOX InhibitionCOX-1/COX-2

Q & A

Q. What synthetic routes are recommended for 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves condensation of benzaldehyde derivatives with chlorodifluoromethane under basic conditions. For example, refluxing with glacial acetic acid as a catalyst in ethanol or dioxane/water mixtures can yield the target compound. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to halogenated reagent), reaction time (4–18 hours), and temperature (80–100°C). Post-reaction purification via reduced-pressure distillation and recrystallization (e.g., water-ethanol mixtures) improves purity .

| Synthetic Method Comparison | |----------------------------------|---------------------------------------------| | Solvent System | Ethanol (polar protic) vs. dioxane/water (biphasic) | | Catalyst | Glacial acetic acid vs. benzyltrimethylammonium chloride (BTMA) | | Yield Range | 65–85% (dependent on purification steps) |

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., difluoromethoxy at C2, chloro groups at C4/C5). Key peaks: 19^19F NMR for fluorinated groups (~-140 to -150 ppm for CF2_2) .
  • HPLC/GC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted aldehyde precursors) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Storage : Tightly sealed containers in cool (<25°C), dry, and ventilated areas. Avoid incompatible materials (oxidizers, reducing agents, isocyanates) .
  • Handling : Use PPE (gloves, goggles), fume hoods, and grounding to prevent static discharge. Spill protocols include evacuation, ignition source removal, and neutralization with inert absorbents .

Q. What are the potential health hazards and recommended first-aid measures?

  • Methodological Answer : Acute exposure causes skin/eye irritation (flush with water for 15+ minutes). Chronic exposure risks hepatotoxicity; monitor liver enzymes in long-term studies. No carcinogenicity or reproductive hazards are reported, but toxicological testing is advised .

Advanced Research Questions

Q. How can contradictions in catalytic activity data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies in oxidation studies (e.g., epoxidation vs. benzaldehyde formation) arise from reaction conditions. For example, Ce-MOF catalysts show 80% selectivity for styrene oxide vs. benzaldehyde at 99.5% conversion. Variables to test:
  • Catalyst loading (0.5–5 mol%)
  • Solvent polarity (aprotic vs. protic)
  • Temperature (25–60°C) .

Q. What methodologies study the electronic effects of the difluoromethoxy group on reactivity?

  • Methodological Answer :
  • Computational Chemistry : Density Functional Theory (DFT) calculates electron-withdrawing effects (e.g., Hammett σm_m values for CF2_2O−).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in nucleophilic substitutions.
  • Spectroscopy : IR/Raman spectra track vibrational modes influenced by electronegative substituents .

Q. How do dichloro and difluoromethoxy groups influence regioselectivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing CF2_2O− and Cl groups activate the benzene ring toward NAS. Meta-directing effects of Cl vs. para-directing effects of CF2_2O− create competing regioselectivity. Experimental strategies:
  • Use directing group protection (e.g., boronic esters).
  • Vary nucleophile strength (e.g., amines vs. alkoxides) .

Q. What strategies mitigate side reactions during condensation with amines?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) reduce imine hydrolysis.
  • Catalytic Additives : Molecular sieves absorb water; NaH or K2_2CO3_3 scavenge acids.
  • Solvent Optimization : Anhydrous THF or DMF minimizes undesired solvolysis .

Data Contradiction Analysis

Reported Discrepancy Resolution Strategy
Variable yields in Suzuki-Miyaura couplingsScreen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and bases (K2_2CO3_3 vs. CsF) .
Inconsistent NMR shifts across studiesStandardize solvent (CDCl3_3) and concentration (0.1 M) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde

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